2-Butanone 2,4-Dinitrophenylhydrazone

Beschreibung

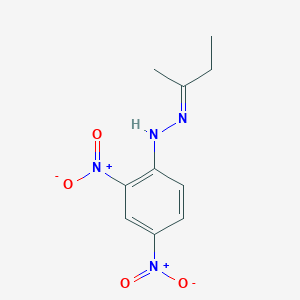

2-Butanone 2,4-Dinitrophenylhydrazone (CAS: 958-60-1) is a derivative of the ketone 2-butanone (methyl ethyl ketone) and 2,4-dinitrophenylhydrazine. Its molecular formula is C₁₀H₁₂N₄O₄, with a molecular weight of 252.23 g/mol . This compound is synthesized via the reaction of 2-butanone with 2,4-dinitrophenylhydrazine, a reagent widely used to detect and characterize carbonyl groups (aldehydes and ketones) due to its ability to form stable, crystalline hydrazones .

Structurally, the hydrazone linkage (–NH–N=C–) forms between the carbonyl carbon of 2-butanone and the hydrazine group of 2,4-dinitrophenylhydrazine. The resulting derivative is planar, with intramolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯O) stabilizing the molecule . These features enhance its suitability for analytical applications, such as chromatographic identification and melting point determination .

Eigenschaften

CAS-Nummer |

958-60-1 |

|---|---|

Molekularformel |

C10H12N4O4 |

Molekulargewicht |

252.23 g/mol |

IUPAC-Name |

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |

InChI-Schlüssel |

WPWSANGSIWAACK-XFFZJAGNSA-N |

SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Isomerische SMILES |

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

Kanonische SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Andere CAS-Nummern |

958-60-1 |

Piktogramme |

Irritant |

Synonyme |

2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of 2-butanone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are common practices in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is stable under neutral conditions but can decompose in the presence of strong acids or bases .

Common Reagents and Conditions:

Acid Catalysts: Phosphoric acid is commonly used to catalyze the reaction between 2-butanone and 2,4-dinitrophenylhydrazine.

Solvents: Methanol and sulfuric acid are used in the preparation of Brady’s reagent.

Major Products: The major product of the reaction between 2-butanone and 2,4-dinitrophenylhydrazine is this compound. Under acidic conditions, the compound can decompose back into its starting materials .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Detection of Carbonyl Compounds:

- Formation of Hydrazones: The primary application of 2-butanone 2,4-dinitrophenylhydrazone lies in its ability to react with carbonyl compounds to form stable hydrazone derivatives. This reaction is crucial for the identification and quantification of ketones and aldehydes in various samples.

- Chromatographic Techniques: The hydrazone derivative can be analyzed using high-performance liquid chromatography (HPLC), which allows for sensitive detection of carbonyl compounds in complex mixtures. Studies have demonstrated its effectiveness in analyzing mainstream smoke from heat-not-burn tobacco products, showing similar behaviors to other dinitrophenylhydrazones .

Case Study: HPLC Analysis

- Researchers prepared solutions containing various carbonyls and analyzed them using HPLC. The formation of hydrazones facilitated the detection of these compounds at different concentrations, showcasing the utility of this compound in environmental monitoring and food safety assessments .

Biological Research Applications

Enzyme Mechanism Studies:

- Role in Biochemical Assays: In biological contexts, this compound is utilized in studying enzyme mechanisms. Its ability to form hydrazones with biological molecules aids in the detection and analysis of various substrates involved in enzymatic reactions.

Diagnostic Assays:

- Detection of Biomolecules: The compound's reactivity with carbonyl groups makes it useful for developing diagnostic assays that detect specific biomolecules, enhancing the understanding of metabolic pathways and disease mechanisms.

Industrial Applications

Pharmaceutical Synthesis:

- Intermediate in Drug Development: In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drugs. Its versatility allows for modifications that lead to the production of complex pharmaceutical compounds.

Chemical Manufacturing:

Wirkmechanismus

The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl group of 2-butanone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction is catalyzed by acids, which facilitate the addition of the hydrazine group to the carbonyl carbon .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-Butanone 2,4-Dinitrophenylhydrazone with analogous 2,4-dinitrophenylhydrazones of other carbonyl compounds:

¹Biological activity indices (e.g., 1858, 69.9) are derived from the Chemical-Biological Coordination Center’s studies, though specific metrics (e.g., antimicrobial or antitumoral activity) require further validation .

Key Differences:

Structural Variations: Chain Length: Aldehyde derivatives (e.g., Butyraldehyde) have linear chains, while ketones (e.g., 2-Butanone, Acetone) feature branched or cyclic structures. For instance, Cyclohexanone 2,4-Dinitrophenylhydrazone contains a six-membered ring, increasing its molecular weight to 278.27 g/mol . Planarity and Stability: 2-Butanone derivatives exhibit near-planar geometries with intramolecular hydrogen bonds, enhancing crystallinity and stability .

Physical Properties: Melting Points: this compound (116°C) has a higher melting point than Butyraldehyde derivatives (69.9°C), likely due to stronger intermolecular interactions in ketone-based hydrazones . Molecular Weight: Cyclic derivatives (e.g., Cyclohexanone) have higher molecular weights compared to linear-chain compounds like Propionaldehyde DNPH .

Biological and Toxicological Data: this compound exhibits moderate toxicity (LDLo = 500 mg/kg in mice) , while data for other compounds remain sparse.

Analytical Applications: Ketone-derived hydrazones (e.g., 2-Butanone, Acetone) are preferred for gas chromatography due to their volatility and distinct retention times . Aldehyde derivatives (e.g., Butyraldehyde) are used in environmental monitoring to detect airborne pollutants .

Biologische Aktivität

2-Butanone 2,4-dinitrophenylhydrazone (2-Butanone-DNPH) is a derivative formed from the reaction of 2-butanone with 2,4-dinitrophenylhydrazine (DNPH). This compound is significant in analytical chemistry for the identification and quantification of carbonyl compounds. The biological activity of 2-Butanone-DNPH is of interest due to its potential effects on human health and environmental implications.

2-Butanone-DNPH is characterized by its hydrazone functional group, which plays a crucial role in its reactivity. The compound typically appears as a yellow crystalline solid and can be synthesized through condensation reactions. Its melting point and stability are essential for its application in various analytical methods, particularly in gas chromatography.

Toxicological Studies

Research indicates that 2-Butanone-DNPH exhibits varying degrees of toxicity depending on concentration and exposure duration. Studies have shown that it can induce cytotoxic effects in cell cultures, primarily due to oxidative stress mechanisms. The compound's interaction with cellular components can lead to increased reactive oxygen species (ROS) production, resulting in cell damage or apoptosis .

Case Studies

- Cell Culture Experiments : In vitro studies demonstrated that exposure to 2-Butanone-DNPH at concentrations above 100 µM resulted in significant cell viability reduction in human lung fibroblasts. The mechanism was attributed to ROS generation leading to mitochondrial dysfunction .

- Animal Models : In vivo studies on rodents indicated that prolonged exposure to 2-Butanone-DNPH through inhalation resulted in respiratory distress and histopathological changes in lung tissues. These findings suggest potential risks associated with occupational exposure .

Analytical Applications

The biological activity of 2-Butanone-DNPH extends to its use as a reagent in analytical chemistry. It is employed for the derivatization of aldehydes and ketones, facilitating their detection and quantification in complex matrices such as environmental samples and biological fluids.

Table 1: Comparison of Biological Effects

| Study Type | Concentration (µM) | Observed Effect | Mechanism |

|---|---|---|---|

| In Vitro (Cell Line) | 100 | Reduced cell viability | ROS generation |

| In Vivo (Rodents) | Varies | Respiratory distress | Histopathological changes |

| Analytical Method | N/A | Derivatization of carbonyls | Formation of stable derivatives |

The biological activity of 2-Butanone-DNPH can be attributed to its ability to form stable hydrazones with carbonyl compounds, which may lead to altered metabolic pathways. The compound's interaction with biomolecules can disrupt normal cellular functions, contributing to its cytotoxic effects.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-butanone 2,4-dinitrophenylhydrazone, and how do reaction conditions influence yield?

Answer:

- Synthesis Protocol : React 2-butanone with Brady’s reagent (2,4-dinitrophenylhydrazine in acidic ethanol/water). The reaction is typically conducted at room temperature for 1–2 hours .

- Optimization : Adjust pH (2–3) using HCl to accelerate hydrazone formation. Excess ketone ensures quantitative conversion .

- Yield Calculation : Use stoichiometric ratios and monitor via TLC. Theoretical yield assumes 100% conversion (e.g., 10 mmol ketone → 10 mmol product). Crude yields often exceed 85% after recrystallization .

Q. Q2: How can melting point analysis distinguish this compound from other carbonyl derivatives?

Answer:

- Procedure : Purify the derivative via recrystallization (ethanol/water), then measure melting point (mp).

- Data Comparison : Cross-reference with literature (e.g., 2-butanone derivative mp ≈ 148–155°C; acetaldehyde derivative: 1019-57-4 mp ~150°C ).

- Troubleshooting : Impurities broaden mp ranges. Re-crystallize until sharp mp is observed .

Structural Characterization

Q. Q3: What spectroscopic techniques are essential for confirming the structure of 2,4-dinitrophenylhydrazones?

Answer:

- 1H NMR : Identify hydrazone NH (~10–12 ppm) and aryl protons (δ 7–9 ppm). For 2-butanone derivatives, methyl groups appear as singlets (δ 1.0–2.5 ppm) .

- IR : Confirm C=N stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1340 cm⁻¹) .

- UV-Vis : Detect π→π* transitions (λmax ~360–400 nm) in conjugated hydrazone systems .

Q. Q4: How can X-ray crystallography resolve ambiguities in hydrazone geometry?

Answer:

- Crystallization : Grow single crystals via slow evaporation (ethanol or ethyl acetate).

- Key Findings : Intramolecular N–H⋯O hydrogen bonds stabilize planar configurations. Dihedral angles between aryl rings (e.g., 4.63° in 2-methoxybenzaldehyde derivatives) reveal steric effects .

- Applications : Validate computational models (e.g., DFT) for tautomerism studies .

Advanced Reactivity and Applications

Q. Q5: How do solvent polarity and substituents affect the tautomeric equilibrium of 2,4-dinitrophenylhydrazones?

Answer:

- Mechanistic Insight : In polar solvents (e.g., DMSO), keto-enol tautomerism is suppressed due to stabilization of the hydrazone form. Electron-withdrawing groups (e.g., NO₂) favor the hydrazone tautomer .

- Experimental Design : Use NMR titration (e.g., in CDCl₃ vs. DMSO-d₆) to monitor tautomeric ratios .

Q. Q6: What strategies improve the antioxidant activity of 2,4-dinitrophenylhydrazone derivatives?

Answer:

- Structure-Activity Relationship : Introduce electron-donating groups (e.g., –OH, –OCH₃) to enhance radical scavenging. Derivatives with para-substituted hydroxyl groups show IC₅₀ values <50 μM in DPPH assays .

- Validation : Compare in vitro antioxidant activity using standardized protocols (e.g., ABTS, FRAP) .

Data Analysis and Contradictions

Q. Q7: How should researchers address discrepancies in reported melting points for 2,4-dinitrophenylhydrazones?

Answer:

Q. Q8: Why do theoretical and experimental yields diverge in hydrazone syntheses?

Answer:

- Key Factors : Side reactions (e.g., oxidation of hydrazine), incomplete precipitation, or solubility issues.

- Mitigation : Use excess 2,4-DNPH (1.2 equivalents), acidify reaction medium (pH 2–3), and chill to precipitate product .

Safety and Handling

Q. Q9: What precautions are critical when handling 2,4-dinitrophenylhydrazine and its derivatives?

Answer:

- Hazard Mitigation : Use fume hoods (explosive dust risk), avoid open flames (flammable solvents), and wear nitrile gloves (skin irritation).

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .

Coordination Chemistry (Advanced)

Q. Q10: How do 2,4-dinitrophenylhydrazones act as ligands in transition metal complexes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.